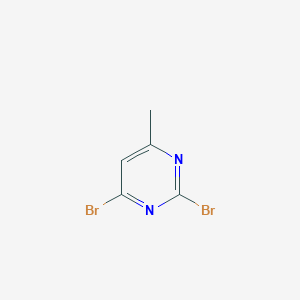

2,4-Dibromo-6-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4Br2N2 |

|---|---|

Molecular Weight |

251.91 g/mol |

IUPAC Name |

2,4-dibromo-6-methylpyrimidine |

InChI |

InChI=1S/C5H4Br2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 |

InChI Key |

LWUKSBFPJGXVEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dibromo 6 Methylpyrimidine

Historical and Current Synthetic Routes for Pyrimidine (B1678525) Dibromination

The introduction of two bromine atoms onto the 6-methylpyrimidine core has been achieved through various synthetic routes, primarily involving direct halogenation or multi-step synthesis from precursor molecules.

Direct Halogenation Strategies

Direct bromination of a pyrimidine ring is a common method for introducing bromine atoms. The reactivity of the pyrimidine ring and the directing effects of existing substituents, such as the methyl group, play a crucial role in the outcome of the reaction.

One of the challenges in direct halogenation is achieving the desired regioselectivity. The presence of activating groups, such as amino and methyl substituents, can direct electrophilic attack to the 5-position of the pyrimidine ring. datapdf.com For instance, the bromination of 2-amino-4-anilino-6-methylpyrimidine with one equivalent of bromine in glacial acetic acid and sodium acetate (B1210297) results exclusively in the 5-bromo derivative. datapdf.com

Multi-step Synthesis from Precursor Molecules

Multi-step synthesis offers a more controlled approach to obtaining 2,4-dibromo-6-methylpyrimidine, often starting from more readily available or strategically functionalized precursors. libretexts.orglibretexts.org This method allows for the sequential introduction of functional groups and can overcome challenges of regioselectivity encountered in direct halogenation.

A common precursor for such syntheses is 2,4-dichloro-6-methylpyrimidine (B20014). The chlorine atoms can be displaced by various nucleophiles, and the relative reactivity of these positions can be influenced by other substituents on the pyrimidine ring. researchgate.net For example, the presence of a nitro group in the 5-position of 2,4-dichloro-6-methylpyrimidine activates the chlorine atoms towards nucleophilic displacement. researchgate.net

Another approach involves the synthesis of pyrimidine derivatives from acyclic precursors. For instance, pyrimido[1,6-c]quinazoline derivatives have been synthesized in good yields through a multi-step route starting from 4,6-dichloropyrimidine. rsc.org While not directly yielding this compound, these methods highlight the versatility of multi-step syntheses in constructing complex pyrimidine-based scaffolds. rsc.org

Regioselective Bromination Approaches for Pyrimidine Scaffolds

Achieving regioselectivity in the bromination of pyrimidines is a critical aspect of their synthesis, ensuring the desired isomer is obtained. The position of bromination is highly dependent on the reaction conditions and the nature of the substituents on the pyrimidine ring.

Studies on polymethylpyrimidines have shown that the choice of brominating agent can dictate the site of bromination. acs.orgacs.org For example, N-bromosuccinimide (NBS) tends to brominate the methyl group at the meta position relative to the ring nitrogens, while bromine in acetic acid selectively brominates the ortho methyl group. acs.org

In the context of other heterocyclic systems like pyrazolo[1,5-a]pyrimidines, highly regioselective bromination at the C3 position has been achieved using potassium bromide in the presence of a hypervalent iodine(III) reagent in water. rsc.org This method offers an environmentally friendly approach to selective halogenation. rsc.org Similarly, N-bromosuccinimide in THF has been used for the regioselective bromination at the 3-position of pyrazolo[1,5-a]pyrimidines. researchgate.net

The use of specific reagents can also direct bromination to a particular position on the pyrimidine ring itself. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) has been used for the C-5 bromination of pyrimidine nucleosides, with the efficiency of the reaction being improved by the addition of Lewis acids. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of various parameters such as solvents, reagents, temperature, and reaction time.

The choice of solvent can significantly impact the outcome of a bromination reaction. For instance, in the bromination of phenols, the use of a water-extract of an aromatic plant (WEPA) has been explored, with the addition of ethanol (B145695) enhancing the yield. researchgate.net While not directly on the target compound, this illustrates the principle of solvent optimization.

The stoichiometry of the reagents is another critical factor. Using an excess of the brominating agent, such as NBS, can lead to the formation of di- or poly-brominated products. researchgate.net Therefore, careful control of the molar ratio of the substrate to the brominating agent is necessary to achieve selective mono- or di-bromination.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives is a growing area of research, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.inbenthamdirect.comjmaterenvironsci.com These principles focus on the use of safer solvents, catalysts, and reaction conditions, as well as minimizing waste generation. rasayanjournal.co.in

Several green synthetic strategies have been developed for pyrimidine synthesis, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.in

Ultrasonic synthesis: The use of ultrasound can also accelerate reactions and enhance efficiency. rasayanjournal.co.in

Solvent-free reactions: Conducting reactions without a solvent, for example, using "grindstone chemistry," minimizes the use of hazardous organic solvents. researchgate.net

Use of greener solvents: Water is an ideal green solvent, and its use in organic synthesis is highly encouraged. jmaterenvironsci.com

Catalysis: The use of catalysts, including organocatalysts and reusable catalysts, can improve reaction efficiency and reduce waste. rasayanjournal.co.inresearchgate.net

While specific green chemistry approaches for the synthesis of this compound are not extensively documented in the provided search results, the general principles are applicable. For example, the use of water as a solvent in the regioselective bromination of pyrazolo[1,5-a]pyrimidines is a notable example of a greener approach to halogenation. rsc.org Future research will likely focus on adapting these green methodologies to the synthesis of this compound to create more sustainable and environmentally friendly processes.

Advanced Reactivity and Derivatization Strategies of 2,4 Dibromo 6 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine (B1678525) Ring Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the derivatization of halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two bromine atoms, facilitates the displacement of these halogens by a wide range of nucleophiles.

In reactions involving 2,4-dihalopyrimidines, the regioselectivity of nucleophilic attack is a critical consideration. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater electron deficiency at the C4 and C6 positions due to the cumulative electron-withdrawing effects of the ring nitrogen atoms. In the case of 2,4-dibromo-6-methylpyrimidine, the presence of the electron-donating methyl group at C6 slightly deactivates this position, further favoring substitution at C4.

Studies on related 2,4-dichloropyrimidines have consistently shown a preference for initial substitution at the C4 position. mdpi.com This observed regioselectivity allows for the sequential introduction of different nucleophiles, leading to the synthesis of asymmetrically substituted pyrimidines. For instance, monosubstitution can be achieved by carefully controlling the stoichiometry of the nucleophile. Subsequent reaction with a different nucleophile can then displace the remaining bromine atom at the C2 position.

The regioselectivity can, however, be influenced by reaction conditions and the nature of the nucleophile. For example, in the study of tetrabromonaphthalene diimides, the solvent was found to play a crucial role in determining the site of disubstitution. nih.gov While not directly involving this compound, these findings highlight the potential for reaction parameters to modulate the regiochemical outcome in SNAr reactions of polyhalogenated aromatic systems.

A broad array of nucleophiles can be employed in the SNAr reactions of this compound. These include, but are not limited to, amines, alcohols, and thiols. The reaction of 2-amino-4-chloro-6-methylpyrimidine (B145687) with primary and secondary amines has been explored, demonstrating the utility of this class of nucleophiles in building more complex pyrimidine derivatives. researchgate.net Similarly, studies on 2,4,6-trichloropyrimidine (B138864) have shown successful monosubstitution with various anilines, with the product distribution being influenced by the electronic properties of the aniline (B41778) substituent. researchgate.net

The kinetics of these reactions are influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the reaction temperature. In general, more nucleophilic reagents will react more rapidly. The reactions of chloropyrimidines with amines have been shown to be susceptible to acid catalysis, which can affect the reaction rate. researchgate.net While specific kinetic data for this compound is not extensively detailed in the provided context, the principles governing SNAr reactions on related pyrimidine systems are applicable.

The mechanism of SNAr reactions on dihalopyrimidines proceeds through a well-established two-step process involving the formation of a Meisenheimer complex. In the first step, the nucleophile attacks the electron-deficient pyrimidine ring at one of the carbon atoms bearing a bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. This step is typically the rate-determining step of the reaction.

In the second step, the leaving group (bromide ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the pyrimidine ring and yielding the substituted product. The stability of the Meisenheimer complex is a key factor in determining the regioselectivity of the reaction. For this compound, attack at the C4 position leads to a more stable intermediate due to the delocalization of the negative charge onto the adjacent nitrogen atom.

Recent research has also explored photochemical SNAr reactions, which can proceed through different mechanistic pathways, potentially involving radical intermediates. researchgate.net While not specifically demonstrated for this compound, these novel activation methods could offer alternative routes for its functionalization.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful alternative to classical SNAr reactions for the derivatization of this compound.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a highly versatile and widely used method for constructing C-C bonds. mychemblog.comlibretexts.orgbeilstein-journals.org This reaction is particularly well-suited for the functionalization of this compound, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkenyl groups.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. mychemblog.com First, a palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the pyrimidine ring. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. Finally, reductive elimination occurs, forming the new C-C bond and regenerating the palladium(0) catalyst. mychemblog.com

A key advantage of using this compound in Suzuki-Miyaura cross-coupling is the potential for regioselective functionalization. Similar to SNAr reactions, the C4 position is generally more reactive than the C2 position in palladium-catalyzed cross-coupling reactions. This regioselectivity is often attributed to the higher electrophilicity of the C4 position, which facilitates the initial oxidative addition of the palladium catalyst.

Studies on the related 2,4-dibromopyridine (B189624) have demonstrated that regioselective Suzuki-Miyaura coupling at the C2 position can be achieved. researchgate.net However, for many dihalopyrimidines, including 2,4-dichloropyrimidines, the initial coupling occurs preferentially at the C4 position. mdpi.com This allows for the stepwise introduction of different aryl or alkenyl groups. For example, reaction with one equivalent of a boronic acid can lead to the formation of a mono-substituted product, which can then be subjected to a second cross-coupling reaction with a different boronic acid to yield a di-substituted pyrimidine.

The choice of catalyst, ligands, and reaction conditions can also influence the regioselectivity. For instance, the use of specific palladium catalysts with N-heterocyclic carbene (NHC) ligands has been shown to alter the site-selectivity in the cross-coupling of 2,4-dibromopyridine. researchgate.net While specific examples for this compound are not detailed, these findings suggest that catalyst engineering could provide a means to control the regiochemical outcome of its cross-coupling reactions.

Below is a table summarizing the regioselectivity in the Suzuki-Miyaura coupling of a related dihalopyrimidine:

| Starting Material | Boronic Acid | Product(s) | Regioselectivity |

| 2,4-dichloropyrimidine (B19661) | Arylboronic acid | 4-Aryl-2-chloropyrimidine | C4-selective |

| 2,4-dichloropyrimidine | Alkenylboronic acid | 4-Alkenyl-2-chloropyrimidine | C4-selective |

This table is based on findings for 2,4-dichloropyrimidine and illustrates the general regiochemical trend. mdpi.com

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Catalyst Systems and Ligand Effects

The reactivity and selectivity of cross-coupling reactions involving this compound are profoundly influenced by the choice of catalyst and, most critically, the supporting ligands. The two bromine atoms at the C2 and C4 positions exhibit different electronic and steric environments, allowing for potential site-selective functionalization through careful tuning of the catalytic system.

Palladium complexes are the most common catalysts, with the active catalytic species, Pd(0), typically generated in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or from stable Pd(0) sources like Pd(PPh₃)₄. Modern precatalysts, including third-generation Buchwald palladacycles (for phosphine (B1218219) ligands) and PEPPSI™-type catalysts (for N-heterocyclic carbene ligands), offer more reliable and efficient generation of the active LPd(0) species, which is often crucial for the success of complex coupling reactions. sigmaaldrich.com

The ligand's role is multifaceted; it stabilizes the palladium center, influences its reactivity, and governs the selectivity of the reaction. For dihaloheteroarenes like this compound, ligand properties can dictate which C-Br bond undergoes oxidative addition first.

Steric Hindrance: Very sterically hindered ligands, such as bulky biaryl phosphines (e.g., XPhos, tBuXPhos) or N-heterocyclic carbenes (NHCs) like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can invert conventional site-selectivity. nih.gov In substrates like 2,4-dichloropyridines, which are analogous to this compound, cross-coupling typically occurs at the C2 position adjacent to the nitrogen. However, the use of a sterically demanding ligand like IPr has been shown to promote selective reaction at the C4 position. nih.gov This is attributed to the ligand's bulk favoring approach of the palladium complex to the less hindered C4 position.

Ligand-to-Metal Ratio: The ratio of ligand to palladium can also be a critical parameter. Studies on the ubiquitous 'Pd(OAc)₂'/PPh₃ system have revealed that a 1:2 Pd/PPh₃ ratio leads to a dinuclear Pd(I) complex, which acts as an entry point to catalytically competent palladium cluster species. rsc.org Altering this ratio can change the nature of the active catalyst and thereby affect reaction efficiency and selectivity. rsc.org

The selection of the catalyst system is therefore a key strategic decision in the derivatization of this compound, enabling controlled, stepwise functionalization.

Table 1: Influence of Ligand Type on Regioselectivity in Cross-Coupling of Analogous Dihaloheteroarenes

| Ligand Type | Typical Ligands | Observed Effect on Selectivity | Probable Reason | Reference |

|---|---|---|---|---|

| Triarylphosphines | PPh₃, P(o-tol)₃ | Generally favors reaction at the more electronically activated C2 position. | Moderate steric bulk allows reaction at the intrinsically more reactive site. | researchgate.net |

| Bulky Biaryl Phosphines | XPhos, SPhos, tBuXPhos | Can enhance selectivity for the C4 position or improve reaction rates for challenging couplings. | Increased steric hindrance and electron-donating ability modify the catalyst's reactivity and accessibility. | beilstein-journals.orgrsc.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong tendency to direct coupling to the C4 position in 2,4-dihalopyridines. | Significant steric bulk prevents coordination and oxidative addition at the more hindered C2 position. | nih.gov |

Mechanistic Insights into Palladium-Catalyzed Processes

The mechanism of palladium-catalyzed cross-coupling reactions with this compound follows a well-established catalytic cycle, though with nuances dictated by the specific substrate and reaction type. The fundamental steps are oxidative addition, transmetalation, and reductive elimination. mychemblog.com

Oxidative Addition: The cycle begins with the oxidative addition of a C-Br bond of this compound to a low-valent Pd(0) complex. This is often the rate-determining and selectivity-determining step. The Pd(0) inserts into the carbon-bromine bond, forming a square planar Pd(II) intermediate. mychemblog.com Due to the electron-withdrawing nature of the pyrimidine ring nitrogens, the C2 and C4 positions are electronically activated, but the C2 position is generally considered more electrophilic and sterically hindered. The choice of ligand can modulate the kinetic barrier for oxidative addition at each site. nih.gov

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., organotin, organoboron) is transferred to the Pd(II) center, displacing one of the halides. The mechanism of this step can vary; for instance, in Stille couplings, it can proceed through either a cyclic or an open/associative pathway, depending on the nature of the halide and ligands. csic.es For substrates with bromide, a cyclic transition state is often favored. csic.es

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the Pd(II) center. This forms the desired C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. mychemblog.com

Computational studies, such as Density Functional Theory (DFT), have become invaluable for elucidating the finer details of these processes. nih.govnih.gov For related bromopyridine systems, DFT calculations have helped to evaluate the relative energy barriers of different mechanistic pathways and rationalize observed selectivities. researchgate.net Such studies can reveal the structure of key intermediates and transition states, confirming, for example, that steric clash between the ligand and the substrate's heterocyclic nitrogen atom can raise the energy barrier for oxidative addition at the C2 position, thereby favoring reaction at C4. nih.gov

Stille Cross-Coupling and Other Organometallic Couplings

The Stille cross-coupling reaction, which pairs an organohalide with an organostannane reagent, is a robust method for forming C-C bonds and is highly applicable to the functionalization of this compound. mychemblog.comthermofisher.cn A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents. thermofisher.cn

For a dihalogenated substrate like this compound, chemoselectivity is a primary concern. The relative reactivity of the C-Br bonds at the C2 and C4 positions can be exploited to achieve selective mono- or di-substitution. The general reactivity order for halides in Stille couplings is I > Br > OTf > Cl. nih.gov In the case of this compound, the electronic and steric differences between the two C-Br bonds allow for selective coupling. Typically, the C4 position is more sterically accessible, while the C2 position is more electronically activated. The outcome of the reaction can be directed by the choice of catalyst, ligands, and reaction conditions. For example, in analogous systems, the use of Pd(PPh₃)₄ often leads to selective coupling at the more reactive C-Br bond. nih.gov

Beyond the Stille reaction, other palladium-catalyzed organometallic couplings are also effective for derivatizing similar dihaloheteroarenes. These include:

Kumada Coupling: Utilizes organomagnesium reagents (Grignard reagents).

Negishi Coupling: Employs organozinc reagents.

Both of these methods have been successfully applied to the C4-selective coupling of 2,4-dichloropyridines, demonstrating their potential for the analogous this compound substrate, especially when ligand-controlled selectivity is desired. nih.gov

Table 2: Representative Conditions for Selective Stille Cross-Coupling on Analogous Dihaloarenes

| Substrate | Organostannane | Catalyst System | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| 4-Bromophenyl triflate | (Ethenyl)tributyltin | Pd(PPh₃)₄ | 1,4-Dioxane | Highly selective coupling at the C-Br bond. | nih.gov |

| 4-Bromophenyl triflate | (Ethenyl)tributyltin | PdCl₂(PPh₃)₂ / LiCl | DMF | Highly selective coupling at the C-OTf bond. | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking amines with aryl halides. acs.org This reaction is exceptionally useful for synthesizing arylamines and is directly applicable to the introduction of primary or secondary amino groups onto the this compound core. The reaction is prized for its generality and the continuous development of more active and stable catalyst systems. acs.org

The reaction typically involves a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a bulky, electron-rich phosphine ligand, and a base. The choice of ligand is critical for achieving high yields and preventing side reactions. beilstein-journals.org Biaryl phosphine ligands such as XPhos, SPhos, and DavePhos are among the most effective for this transformation. rsc.org The base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), plays a key role in generating the palladium-amido complex required for the catalytic cycle. beilstein-journals.orgacs.org

For a substrate like this compound, Buchwald-Hartwig amination can be performed selectively at one of the bromine-substituted positions or as a double amination to yield a 2,4-diamino-6-methylpyrimidine derivative. Microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes while providing excellent yields, making the synthesis of such compounds highly efficient. beilstein-journals.orgnih.gov

Table 3: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Palladium Source | Ligand | Base | Solvent | Temperature | Application Note | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 80-110 °C (MW) | Effective for C(sp²)-N coupling on substituted aromatic rings. | beilstein-journals.org |

| Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 150 °C (MW) | Used for rapid double amination reactions. | nih.gov |

| [Pd(I) Dimer] | DavePhos | K₃PO₄ | Dioxane | 100 °C | Precatalyst system for coupling various amines. | rsc.org |

Sonogashira Coupling for C-C Alkynyl Bond Formation

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne. wikipedia.org The reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine, diisopropylamine). wikipedia.orgorganic-chemistry.org This reaction is instrumental for installing alkynyl moieties onto the this compound scaffold, which are valuable handles for further synthetic transformations or for their utility in materials science and medicinal chemistry.

Site-selectivity is a key consideration when applying the Sonogashira reaction to this compound. Research on analogous polyhalogenated heterocycles, such as 2,4,5,6-tetrachloropyrimidine (B156064) and 2,4-dibromoquinolines, has demonstrated that stepwise and site-selective alkynylation is feasible. researchgate.netnih.gov The reaction conditions can be tuned to favor substitution at one position over the other, often proceeding first at the more reactive or accessible site. For pyrimidine systems, the C4 position is often more reactive in Sonogashira couplings under certain conditions, allowing for the isolation of mono-alkynylated products which can then be subjected to a second, different coupling reaction. researchgate.net

Careful structural analysis of the products is crucial, as the regiochemical outcome can sometimes be contrary to initial predictions based on simple electronic arguments. nih.gov The development of copper-free Sonogashira protocols has also broadened the reaction's scope, sometimes offering different selectivity profiles and tolerance to sensitive functional groups. organic-chemistry.org

Table 4: General Conditions for Sonogashira Coupling Reactions

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Et₃N or i-Pr₂NH | THF or DMF | Room Temp. to Reflux | Classic conditions, widely applicable. | wikipedia.orgorganic-chemistry.org |

| PdCl₂(dppf) | CuI | Cs₂CO₃ | DMF | 80 °C | Effective for di- and tri-alkynylation of chloropyrimidines. | researchgate.net |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | Room Temp. | Copper-free conditions for aryl bromides. | organic-chemistry.org |

Functional Group Interconversions Beyond Halogen Substitution

Beyond the direct substitution of the bromine atoms, the synthetic utility of this compound and its derivatives can be greatly expanded through various functional group interconversions (FGIs). These transformations can modify the pyrimidine core or substituents introduced via cross-coupling reactions, providing access to a wider array of complex molecules.

Modification of the C6-Methyl Group: The methyl group at the C6 position is a potential site for functionalization. It can undergo oxidation to an aldehyde (R-CHO) or a carboxylic acid (R-COOH) using appropriate oxidizing agents. Alternatively, radical halogenation could convert the methyl group to a bromomethyl group (R-CH₂Br), a versatile electrophile for subsequent nucleophilic substitution reactions.

Transformations of Introduced Substituents: Functional groups installed at the C2 and C4 positions via cross-coupling are themselves amenable to further reactions.

Alkynes: An alkynyl group, introduced via Sonogashira coupling, can be hydrated (using acid and HgSO₄ or other modern catalysts) to yield a methyl ketone. It can also undergo click chemistry reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) to form triazoles.

Boronic Esters: If a Suzuki-Miyaura coupling is preceded by a Miyaura borylation to install a boronic ester (Bpin) group, this group can be oxidized under standard conditions (e.g., with H₂O₂ and NaOH) to yield a hydroxyl group, leading to the corresponding 2- or 4-hydroxypyrimidine (B43898) derivative. rsc.org

Nitriles: Should a cyano group be introduced (e.g., via Rosenmund-von Braun reaction), it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine using reducing agents like LiAlH₄ or by catalytic hydrogenation. vanderbilt.edu

Amines: An amino group introduced via Buchwald-Hartwig amination can be acylated, alkylated, or used as a directing group for further functionalization of the pyrimidine ring.

These FGI strategies are fundamental tools in organic synthesis that allow a single, versatile building block like this compound to become a precursor to a vast library of more complex and functionally diverse compounds. vanderbilt.eduscribd.com

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. caltech.edu This approach offers high atom economy, operational simplicity, and the ability to rapidly build molecular complexity. While this compound is often the target of synthesis, it or its derivatives can also serve as a key reactant in MCRs.

For this compound to be used in an MCR, it would typically first undergo a selective mono-functionalization. The resulting derivative, still possessing a reactive handle, could then participate as one of the core components in an MCR.

Plausible MCR strategies include:

Ugi or Passerini Reactions: If one of the bromine atoms is converted into a carboxylic acid, an aldehyde, or an isocyanide, the resulting pyrimidine derivative could serve as the acid, carbonyl, or isocyanide component in these classic MCRs.

Biginelli-type Reactions: A derivative of this compound bearing an aldehyde group (e.g., 2-bromo-6-methylpyrimidine-4-carbaldehyde) could act as the aldehyde component in a Biginelli or related dihydropyrimidine (B8664642) synthesis, reacting with a β-ketoester and urea (B33335) or thiourea. researchgate.net

Groebke–Blackburn–Bienaymé (GBB) Reaction: If an amino group is introduced (e.g., 2-bromo-6-methylpyrimidin-4-amine), this aminopyrimidine could potentially serve as the amine component in a GBB reaction with an aldehyde and an isocyanide to build fused heterocyclic systems like imidazo[1,2-a]pyrimidines. beilstein-journals.org

The use of a functionalized this compound derivative in an MCR leverages the remaining bromine atom as a site for subsequent post-MCR modifications (e.g., another cross-coupling reaction), enabling a highly convergent and flexible approach to the synthesis of complex, drug-like molecules.

Spectroscopic and Structural Elucidation Studies of 2,4 Dibromo 6 Methylpyrimidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the intricate details of molecular structure, including connectivity and spatial arrangement of atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For a derivative of 2,4-dibromo-6-methylpyrimidine, COSY would show correlations between the methyl protons and any adjacent aromatic protons, as well as between different protons on substituted side chains. This helps to piece together the fragments of the molecule. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.edu It is particularly useful for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the methyl protons of the 6-methyl group would show a cross-peak to the corresponding methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J). sdsu.edu HMBC is critical for connecting different spin systems and identifying quaternary carbons, which are not observed in HSQC spectra. For example, in a derivative of this compound, the methyl protons would show correlations to the C6 and C5 carbons of the pyrimidine (B1678525) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is crucial for determining stereochemistry and the three-dimensional arrangement of atoms. For instance, NOESY can reveal through-space interactions between protons on the pyrimidine ring and those on a substituent, helping to define the preferred orientation of the substituent.

A hypothetical table of 2D-NMR correlations for a derivative of this compound is presented below:

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |

| H-5 | H of substituent | C-5 | C-4, C-6, C of substituent | H of substituent, Methyl H's |

| Methyl Protons | - | C-methyl | C-6, C-5 | H-5, H of substituent |

| H of substituent | H-5 | C of substituent | C-5, Other C's in substituent | H-5, Methyl H's |

The conformation of a molecule in solution can significantly influence its reactivity and biological activity. NMR techniques, particularly the analysis of coupling constants and NOESY data, are vital for studying these conformational preferences. acdlabs.commdpi.comnih.gov For derivatives of this compound with flexible substituents, determining the preferred orientation of these groups relative to the pyrimidine ring is of great interest. The magnitudes of three-bond coupling constants (³J) can be related to dihedral angles through the Karplus equation, providing quantitative information about bond rotations. mdpi.com NOESY cross-peak intensities are proportional to the inverse sixth power of the distance between protons, allowing for the determination of through-space proximities and the establishment of the dominant solution-state conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of a compound's molecular formula and for gaining insights into its fragmentation pathways. innovareacademics.inmsesupplies.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact mass. algimed.combioanalysis-zone.com

This high accuracy enables the unambiguous determination of the elemental composition of the parent ion, confirming the molecular formula of this compound and its derivatives. bioanalysis-zone.com For example, the presence of two bromine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak.

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. uni-saarland.de In the case of brominated pyrimidines, a common fragmentation pathway involves the loss of bromine atoms. lcms.cz Analysis of these fragment ions helps to confirm the structure of the molecule. For instance, the mass spectrum of a brominated diphenyl ether shows that the molecular ion and the fragment ion resulting from the loss of two bromine atoms are the most abundant. lcms.cz

A data-dependent analysis (DDA) approach in LC/HRMS can be employed for a more in-depth analysis, where precursor ions are automatically selected for fragmentation, providing detailed MS/MS spectra. shimadzu.com

| Ion | Calculated Exact Mass | Observed Exact Mass | Elemental Composition |

| [M]+ | Value | Value | C₅H₄Br₂N₂ |

| [M-Br]+ | Value | Value | C₅H₄BrN₂ |

| [M-2Br]+ | Value | Value | C₅H₄N₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.dee-bookshelf.de These vibrations are dependent on the masses of the atoms, their geometric arrangement, and the strength of the chemical bonds, making the resulting spectra a unique fingerprint of the molecule. e-bookshelf.de

For this compound, the vibrational spectra would be characterized by modes associated with the pyrimidine ring and the methyl group. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. gjar.org The C-C and C-N stretching vibrations of the pyrimidine ring usually appear in the 1600-1400 cm⁻¹ range. gjar.org The presence of the methyl group would give rise to characteristic stretching and bending vibrations.

Substituents on the pyrimidine ring can influence the vibrational frequencies. For instance, the ring breathing mode is known to be mass-dependent. ias.ac.in In substituted pyrimidines, certain ring vibrations are relatively insensitive to substitution, while others show significant shifts. ias.ac.in

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational modes. researchgate.netfaccts.de

A table of expected vibrational frequencies for this compound is provided below, based on general assignments for substituted pyrimidines.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (methyl) | 2980 - 2850 |

| C=N, C=C ring stretch | 1600 - 1400 |

| C-H bend (methyl) | 1470 - 1370 |

| Ring breathing | ~800 - 1000 |

| C-Br stretch | 700 - 500 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique provides accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's solid-state structure. anton-paar.com

The crystal structure of a this compound derivative would reveal the exact geometry of the pyrimidine ring, which may deviate slightly from perfect planarity due to the presence of substituents. The C-Br, C-N, C-C, and C-H bond lengths can be determined with high precision. nih.gov

Bond angles within the pyrimidine ring and between the ring atoms and the substituents provide further insight into the molecule's geometry. wikipedia.org Torsional angles, which describe the rotation around single bonds, are crucial for defining the conformation of any flexible side chains attached to the pyrimidine ring. ucl.ac.uk These parameters collectively define the molecule's shape and how it packs within the crystal lattice.

For example, in the crystal structure of a related compound, 2,4-dibromo-6-(4-methylpyridin-2-yliminomethyl)phenol, all bond lengths were reported to be within the expected ranges. researchgate.net In another study on substituted pyridines, single-crystal X-ray analysis was used to unequivocally determine the stereochemistry. nih.gov

A hypothetical data table summarizing key structural parameters for this compound is presented below.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C2-Br | Value |

| C4-Br | Value |

| C6-C(methyl) | Value |

| N1-C2 | Value |

| C5-C6 | Value |

| Bond Angles (°) | |

| N1-C2-N3 | Value |

| C4-C5-C6 | Value |

| Br-C4-C5 | Value |

| Torsional Angles (°) | |

| Br-C2-N1-C6 | Value |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Hydrogen Bonding:

In derivatives of this compound where suitable donor and acceptor groups are present, hydrogen bonding is a predominant intermolecular force. For instance, in amino-substituted pyrimidines, N-H···N hydrogen bonds are commonly observed, leading to the formation of well-defined supramolecular synthons. nih.gov A study of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) revealed that molecules are linked by two distinct N-H···N hydrogen bonds, forming chains of edge-fused R(2)(2)(8) rings. nih.gov The investigation of a co-crystal of 2-amino-4-methoxy-6-methylpyrimidine with sorbic acid also highlighted the significance of N-H···O and O-H···N hydrogen bonding in creating a supramolecular heterotetrameric synthon. researchgate.netresearchgate.net In more complex derivatives, such as those involving benzylamino groups, paired N-H···N hydrogen bonds lead to the formation of centrosymmetric R(2)(2)(8) dimers. nih.gov The presence of other functional groups can introduce additional hydrogen bonding patterns, for example, C-H···O interactions have been noted in the crystal structure of a C-5 phenylpyrimidine derivative. researchgate.net

Halogen Bonding:

The bromine atoms in this compound and its analogs are capable of participating in halogen bonding, an attractive non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org Studies on related di-bromo pyrimidine derivatives have shown the presence of Br···Br interactions, which link molecules into zig-zag chains. researchgate.net Halogen bonding has been recognized as a significant force in crystal engineering, capable of directing the assembly of molecules into predictable supramolecular architectures. diva-portal.org For instance, in the crystal structure of 1,3,4,5-tetrabromo-2,6-difluorobenzene, multiple Br···Br halogen bonds are observed, acting as both donors and acceptors. researchgate.net The ability of bromine to act as a halogen bond donor is also seen in the formation of intermolecular halogen bonds in certain 4,5-dibromohexahydro-3a,6-epoxyisoindol-1(4H)-ones. mdpi.com

π-π Stacking:

Aromatic π-π stacking interactions are another key feature in the crystal packing of these compounds. encyclopedia.pub These interactions occur between the pyrimidine rings of adjacent molecules and contribute to the stability of the crystal lattice. In the case of 2-amino-4-methoxy-6-methylpyrimidine, π-π stacking interactions link the hydrogen-bonded chains into sheets. nih.gov Similarly, in a C-5 phenylpyrimidine derivative, aromatic π-π stacking interactions, in conjunction with hydrogen bonds, assemble the molecules into layers. researchgate.net The geometry of these interactions can vary, with both staggered (parallel displaced) and T-shaped (perpendicular) arrangements being common. encyclopedia.pub The slip-stacked motif, a common outcome of van der Waals forces, is often observed in protein crystal structures and is a result of minimizing steric repulsion. semanticscholar.org

The interplay of these intermolecular forces—hydrogen bonding, halogen bonding, and π-π stacking—is fundamental to understanding the solid-state behavior of this compound and its derivatives, influencing their physical properties and potential applications in materials science and crystal engineering.

| Interaction Type | Description | Examples in Pyrimidine Derivatives | Citations |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | N-H···N, N-H···O, O-H···N, C-H···O | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. | Br···Br, Br···N | researchgate.netdiva-portal.orgresearchgate.netmdpi.com |

| π-π Stacking | A non-covalent attractive interaction between aromatic rings. | Parallel displaced, T-shaped | nih.govresearchgate.netencyclopedia.pubsemanticscholar.org |

Polymorphism and Crystal Engineering Studies

The ability of a compound to exist in more than one crystalline form, known as polymorphism, is a critical aspect of solid-state chemistry and has significant implications for the physical properties of materials. google.com Crystal engineering, the rational design of crystalline solids, utilizes intermolecular interactions to control the assembly of molecules into desired architectures. amercrystalassn.org

Polymorphism:

While specific studies on the polymorphism of this compound are not extensively documented in the provided search results, the principles of polymorphism are highly relevant to this class of compounds. Different polymorphs of a substance can exhibit distinct melting points, solubilities, and stabilities. google.com The study of polymorphism in related compounds, such as 4-methyl-2-nitroacetanilide, demonstrates how different crystalline forms can arise from variations in intermolecular hydrogen bonding, leading to different solid-state properties. brunel.ac.uk The existence of multiple polymorphs is often linked to the flexibility of intermolecular interactions, where different synthons or packing arrangements can be energetically accessible. rsc.org

Crystal Engineering:

Crystal engineering of pyrimidine derivatives leverages the predictable nature of non-covalent interactions to construct supramolecular assemblies with specific topologies and properties. The bromine substituents on this compound offer opportunities for directed assembly through halogen bonding. diva-portal.org Halogen bonds, particularly Br···N and Br···Br interactions, have been successfully employed to create binary co-crystals and organize molecules within a crystal lattice. rsc.org

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a powerful strategy in crystal engineering. iucr.org For instance, 2,4-diaminopyrimidine (B92962) derivatives have been shown to form co-crystals with various coformers, where the resulting supramolecular synthons are governed by specific hydrogen bonding patterns. nih.gov The combination of hydrogen bonding and halogen bonding provides a versatile toolkit for the design of multi-component crystals.

Furthermore, the study of how different functional groups and molecular shapes influence crystal packing is central to crystal engineering. The work of Kitaigorodskii highlighted the importance of molecular shape in the crystals of organic molecules. dtic.mil By understanding and controlling the interplay of intermolecular forces, it is possible to engineer crystals with desired physical and chemical properties. The synthesis of co-crystals of coumarin-3-carboxylic acid with various aminopyridine derivatives, for example, demonstrates how non-covalent interactions can alter the physicochemical and biological activity of the parent compound. iucr.org

| Concept | Description | Relevance to this compound | Citations |

| Polymorphism | The ability of a solid material to exist in more than one form or crystal structure. | Different crystalline forms could exhibit varied physical properties. | google.combrunel.ac.ukrsc.org |

| Crystal Engineering | The design and synthesis of molecular solid-state structures with desired properties based on an understanding of intermolecular interactions. | Utilizing Br atoms for halogen bonding and the pyrimidine ring for hydrogen bonding and π-stacking to create specific solid-state architectures. | diva-portal.orgamercrystalassn.orgrsc.orgiucr.orgnih.govdtic.mil |

| Co-crystals | Crystalline materials composed of two or more different molecules in the same crystal lattice. | Formation of co-crystals with other molecules to modify physical and chemical properties. | iucr.orgnih.gov |

Theoretical and Computational Investigations of 2,4 Dibromo 6 Methylpyrimidine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2,4-dibromo-6-methylpyrimidine. nih.govbeilstein-journals.org These methods allow for the optimization of the molecular structure and the calculation of various electronic and energetic parameters. nih.gov DFT functionals, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to achieve a balance of computational cost and accuracy in describing the system. nih.govresearchgate.net

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. ijnc.ir A larger gap implies higher stability and lower reactivity. ijnc.ir

For pyrimidine (B1678525) derivatives, the distribution of HOMO and LUMO orbitals can indicate potential sites for electron transfer and electronic interactions. researchgate.net For instance, in similar heterocyclic systems, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. beilstein-journals.org

The Molecular Electrostatic Potential (MEP) map is another powerful tool for predicting chemical reactivity. It visualizes the electrostatic potential on the electron density surface, identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.netbhu.ac.in Red-colored regions on the MEP map indicate negative potential, corresponding to sites susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net For halogenated pyrimidines, the bromine atoms, being highly electronegative, along with the nitrogen atoms of the pyrimidine ring, are expected to be regions of negative electrostatic potential.

Table 1: Calculated Electronic Properties of a Representative Pyrimidine Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are illustrative for a substituted pyrimidine and may not correspond exactly to this compound. Actual values would be obtained from specific DFT calculations.

Fukui functions are a central concept in Conceptual DFT for predicting the most reactive sites in a molecule. d-nb.info They quantify the change in electron density at a specific point when an electron is added to or removed from the system. d-nb.infoscm.com The Fukui function, f(r), helps to identify sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). scm.comauburn.edu

The condensed Fukui function, which approximates the Fukui function for individual atoms, is particularly useful for predicting regioselectivity in chemical reactions. scm.com For this compound, Fukui function analysis would be instrumental in determining the relative reactivity of the two bromine atoms and the carbon atoms of the pyrimidine ring towards nucleophilic substitution. The bromine atoms at the 2- and 4-positions are expected to be highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring.

The local softness, derived from the condensed Fukui function and the global softness (the inverse of the HOMO-LUMO gap), provides another measure of local reactivity. scm.com

Computational chemistry plays a crucial role in elucidating reaction mechanisms by calculating the energetics of various possible reaction pathways. chemrxiv.org This involves locating and characterizing the transition states (TS) that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. chemrxiv.org

For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, DFT calculations can be used to determine the activation energies and reaction enthalpies. acs.org This information is vital for understanding the kinetics and thermodynamics of the reaction and for predicting the most favorable reaction pathway. For example, in Suzuki cross-coupling reactions of similar dibromopyridines, the regioselectivity can be explained by analyzing the transition state structures and their corresponding energies. researchgate.net Computational studies can help rationalize why one bromine atom is preferentially substituted over the other.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into conformational changes, molecular flexibility, and the influence of the solvent environment. researchgate.net

For a relatively rigid molecule like this compound, MD simulations can explore the rotational freedom of the methyl group and any subtle conformational fluctuations of the pyrimidine ring. More importantly, MD simulations are invaluable for understanding how solvent molecules arrange around the solute and how this solvation shell affects the molecule's properties and reactivity. By performing simulations in different solvents, one can computationally investigate solvent effects on conformational equilibria and reaction dynamics. The resulting free energy landscapes can reveal the most stable conformations and the energy barriers between them. bioexcel.eu

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. nih.gov

For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. researchgate.net This comparison can help in assigning the observed spectral bands to specific vibrational modes of the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). researchgate.net The calculated excitation energies and oscillator strengths correspond to the absorption maxima and intensities observed experimentally. Discrepancies between calculated and experimental spectra can sometimes be resolved by considering solvent effects, for example, by using a polarizable continuum model (PCM) in the calculations. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Comparing these calculated shifts with experimental data is a stringent test of the accuracy of the computed molecular structure.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Pyrimidine Derivative

| Spectroscopic Data | Experimental Value | Calculated Value |

| Major IR Peak (C=N stretch) | 1580 cm⁻¹ | 1595 cm⁻¹ (scaled) |

| ¹³C NMR (C4) | 165 ppm | 163 ppm |

| UV-Vis λmax | 260 nm | 255 nm (in solvent model) |

Note: This table provides illustrative data for a substituted pyrimidine and is intended to show the typical level of agreement between experimental and computed values.

Crystal Packing Predictions and Solid-State Properties from Computational Models

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry, often referred to as crystal structure prediction (CSP). researchgate.net These methods involve generating a multitude of plausible crystal packing arrangements and ranking them based on their lattice energies, which are typically calculated using force fields or DFT methods corrected for dispersion interactions. acs.org

For this compound, CSP could reveal potential polymorphs—different crystal structures of the same compound—which can have distinct physical properties. The analysis of the predicted crystal structures would focus on the nature and geometry of intermolecular interactions, such as halogen bonding (Br···N or Br···Br) and C-H···Br or C-H···N hydrogen bonds, which govern the crystal packing. acs.org Hirshfeld surface analysis is a common tool used to visualize and quantify these intermolecular contacts in the crystal. acs.org By understanding the crystal packing, one can begin to computationally model and predict solid-state properties like density, stability, and even mechanical properties.

Applications of 2,4 Dibromo 6 Methylpyrimidine in Advanced Chemical Research

Precursors for Advanced Heterocyclic Scaffolds in Organic Synthesis

The pyrimidine (B1678525) nucleus is a fundamental component of many biologically important molecules, including nucleic acids. bu.edu.eg The presence of two bromine atoms on the 2,4-Dibromo-6-methylpyrimidine ring makes it an excellent precursor for the construction of more complex, fused heterocyclic systems. These bromine atoms are susceptible to nucleophilic substitution and cross-coupling reactions, enabling the introduction of various functional groups and the formation of new rings. chemblink.com

For instance, this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to form C-C or C-N bonds. chemblink.com This allows for the synthesis of a diverse array of substituted pyrimidines, which are key scaffolds in medicinal chemistry. The methyl group at the 6-position can also be functionalized, further expanding the synthetic possibilities. chemblink.com

Research has demonstrated the use of similar di-halogenated pyrimidines in the synthesis of pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine scaffolds, which are known to possess a range of biological activities. rsc.org The reactivity of the chloro- and bromo-substituents on the pyrimidine ring facilitates cyclization reactions to form these fused systems. rsc.orgresearchgate.net

Building Blocks for Functional Materials

The unique electronic and structural properties of this compound make it an attractive building block for the development of novel functional materials with applications in electronics, catalysis, and materials science.

Organic Electronics and Optoelectronic Materials (e.g., Polymers, OLEDs, OFETs)

Pyrimidine derivatives are increasingly being explored for their use in organic electronics due to their electron-deficient nature. ossila.com This property is beneficial for creating materials with good electron-transporting capabilities, which are essential for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). ossila.comsigmaaldrich.com

The bromine atoms on this compound provide convenient handles for polymerization reactions, allowing for the synthesis of conjugated polymers with tailored electronic properties. google.com For example, through cross-coupling reactions, this dibromo-pyrimidine can be incorporated into polymer backbones to create materials for use in organic solar cells and other optoelectronic devices. sigmaaldrich.com The resulting polymers often exhibit desirable characteristics such as high charge carrier mobility and good thermal stability. mdpi.com

| Application Area | Key Feature of this compound | Resulting Material Property |

| OLEDs | Electron-deficient pyrimidine core | Enhanced electron transport |

| OFETs | Reactive bromine atoms for polymerization | High charge carrier mobility |

| Organic Solar Cells | Versatility for creating conjugated polymers | Tunable electronic properties |

Ligands for Metal Complexes in Catalysis and Coordination Chemistry

Substituted pyrimidines can act as effective ligands in coordination chemistry, binding to metal centers through their nitrogen atoms. chemblink.com The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyrimidine ring. The bromine atoms on this compound can be retained or replaced to modulate the ligand's electronic character, influencing the catalytic activity and selectivity of the metal complex. chemblink.comacs.org

These pyrimidine-based ligands can be used to create complexes with a variety of transition metals, which can then be employed as catalysts in a range of organic transformations, including ethylene (B1197577) oligomerization. rsc.orgresearchgate.net The specific structure of the ligand plays a crucial role in determining the outcome of the catalytic reaction. rsc.org The study of such complexes also provides insights into the coordination chemistry of metal ions. researchgate.networdpress.com

Framework Materials (e.g., MOFs, COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of porous materials with high surface areas and tunable structures, making them promising for applications in gas storage, separation, and catalysis. rsc.orgmdpi.comwikipedia.org The organic linkers used to construct these frameworks are crucial in defining their properties.

While direct use of this compound as a primary linker in MOF or COF synthesis is not yet widely reported, its derivatives with appropriate functional groups could serve as valuable building blocks. rsc.org The ability to introduce carboxylic acid or other coordinating groups onto the pyrimidine ring through reactions at the bromine positions would make it a suitable candidate for creating novel framework materials with specific functionalities. nih.gov The nitrogen atoms within the pyrimidine ring can also act as coordination sites, further contributing to the formation of stable framework structures. mdpi.com

Chemical Probes for Mechanistic Studies

Chemical probes are small molecules used to study biological processes or the function of specific proteins. nih.gov The reactivity of the bromine atoms in this compound allows for its use as a versatile scaffold for the synthesis of targeted chemical probes. By attaching specific functional groups or reporter tags, researchers can design molecules that interact with a particular biological target.

For example, a derivative of this compound could be designed to bind to the active site of an enzyme. The bromine atoms could then be used to form a covalent bond with the enzyme, allowing for its identification and characterization. The pyrimidine core itself is a common feature in many biologically active molecules, which can provide a starting point for the design of new probes. researchgate.net

Reagents in Complex Molecule Synthesis

The utility of this compound extends to its role as a key reagent in the total synthesis of complex natural products and other intricate organic molecules. The two bromine atoms offer differential reactivity, allowing for sequential and site-selective modifications. researchgate.net This is particularly valuable in multi-step syntheses where precise control over chemical transformations is essential.

For instance, one bromine atom can be selectively reacted under a specific set of conditions, leaving the other available for a subsequent transformation. This stepwise functionalization enables the construction of highly substituted pyrimidine cores that are embedded within larger, more complex molecular architectures. researchgate.net The ability to perform various cross-coupling reactions with this building block significantly broadens the range of accessible molecular structures. chemblink.comrsc.org

Conclusion and Future Research Directions

Summary of Key Research Findings on 2,4-Dibromo-6-methylpyrimidine

This compound has been established as a versatile heterocyclic building block in organic synthesis. Research has primarily focused on its functionalization through transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The differential reactivity of the bromine atoms at the C2 and C4 positions, influenced by the electronic effects of the pyrimidine (B1678525) nitrogens and the methyl group, allows for selective and sequential reactions. This has made the compound a valuable intermediate for creating more complex, polysubstituted pyrimidines.

Key findings indicate that palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are highly effective for creating carbon-carbon bonds at the halogenated positions. mdpi.comnih.gov For instance, similar dihalopyrimidines, like 2,4-dichloro-6-methylpyrimidine (B20014), readily undergo double cross-coupling reactions. sigmaaldrich.com This reactivity is crucial for synthesizing a wide array of derivatives where the pyrimidine core is decorated with various aryl, vinyl, or alkynyl groups. Furthermore, nucleophilic aromatic substitution reactions provide a pathway to introduce nitrogen, oxygen, and sulfur-based functional groups, further expanding the molecular diversity achievable from this scaffold. The existing body of work solidifies the role of this compound as a pivotal precursor for generating libraries of substituted pyrimidines for various chemical and biological investigations.

Unexplored Reactivity Patterns and Synthetic Challenges

Despite its utility, significant areas of the reactivity of this compound remain unexplored. The regioselectivity of its reactions is not always fully predictable or controllable, presenting a synthetic challenge. While palladium catalysis is well-documented, the application of other transition metal catalysts (e.g., nickel, copper, gold) is less common and could offer alternative reactivity or improved efficiency.

Modern synthetic methodologies have yet to be extensively applied to this compound. For example, the use of photoredox catalysis or electrochemical synthesis for the functionalization of this compound is a promising yet underexplored avenue. springerprofessional.de These methods could enable novel transformations, such as C-H functionalization at the methyl group or unique coupling reactions under milder conditions. Furthermore, developing transition-metal-free reaction pathways, which are considered more sustainable, presents another significant research direction. researchgate.net Addressing these challenges could lead to more efficient and versatile synthetic routes, broadening the compound's applicability. numberanalytics.com

Potential for Novel Material Applications

The pyrimidine core is a key component in many functional materials due to its electronic properties and ability to coordinate with metals. numberanalytics.comrsc.org While this compound has been used primarily as a synthetic intermediate, its potential for direct integration into novel materials is a compelling area for future research.

Table 1: Potential Future Applications

| Application Area | Potential Role of this compound |

|---|---|

| Organic Electronics | As a building block for "push-pull" systems in fluorescent probes or organic light-emitting diodes (OLEDs). mdpi.com |

| Coordination Polymers & MOFs | The two nitrogen atoms can act as ligands for metal ions, forming coordination polymers or metal-organic frameworks (MOFs). |

| Functional Polymers | Can be polymerized through cross-coupling reactions to create polymers with unique electronic and photophysical properties. |

| Agrochemicals | The pyrimidine scaffold is present in many agrochemicals; new derivatives could exhibit herbicidal or fungicidal properties. researchgate.net |

The "push-pull" architecture, where electron-donating and electron-withdrawing groups are attached to a central π-system, is fundamental in designing materials with specific optical and electronic properties. mdpi.com this compound is an ideal starting point for creating such systems. Sequential cross-coupling reactions could be used to install different functional groups at the C2 and C4 positions, allowing for precise tuning of the material's properties for applications like fluorescent sensors or OLEDs.

Integration with Emerging Methodologies in Chemical Synthesis and Characterization

Future research on this compound would greatly benefit from the integration of emerging technologies in chemical synthesis and analysis. numberanalytics.com

Automated Synthesis and High-Throughput Screening: Automated platforms could rapidly synthesize libraries of derivatives from this compound. This would accelerate the discovery of new compounds with desired properties, whether for medicinal chemistry or materials science. researchgate.net

Computational Chemistry: In-silico methods and Density Functional Theory (DFT) can predict the reactivity and regioselectivity of the compound under various reaction conditions. nih.gov This predictive power can guide experimental design, saving time and resources by identifying the most promising synthetic routes and target molecules.

Flow Chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This is particularly relevant for potentially energetic or hazardous reactions.

Advanced Spectroscopic Analysis: The use of in-situ monitoring techniques, such as reaction calorimetry or advanced NMR spectroscopy, can provide deep mechanistic insights into the reactions of this compound. Understanding the reaction mechanisms in detail is crucial for optimizing conditions and overcoming synthetic challenges.

By embracing these modern methodologies, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations in both chemistry and materials science. numberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.